molecular formula C44H54CaF2N6O12S2 B13409908 Rosuvastatin Calcium (R,S,R)-Diastereomer

Rosuvastatin Calcium (R,S,R)-Diastereomer

Cat. No.: B13409908
M. Wt: 1001.1 g/mol
InChI Key: UQQWYZLSCRXKDE-LSHMOSEISA-L
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Description

Rosuvastatin Calcium (R,S,R)-Diastereomer is a specific stereoisomer of Rosuvastatin Calcium, a widely used statin medication. Statins are a class of drugs that lower cholesterol levels in the blood, primarily by inhibiting the enzyme HMG-CoA reductase. This compound is particularly significant due to its role in reducing the risk of cardiovascular diseases by lowering low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rosuvastatin Calcium (R,S,R)-Diastereomer involves several steps, including the formation of the lactone ring, introduction of the side chain, and stereoselective reduction. The process typically begins with the preparation of the lactone intermediate, followed by the addition of the side chain through a series of reactions involving Grignard reagents and other organometallic compounds. The final step involves the stereoselective reduction to obtain the desired (R,S,R)-diastereomer .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of chiral catalysts and reagents is crucial to ensure the stereoselectivity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin Calcium (R,S,R)-Diastereomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Rosuvastatin Calcium, each with distinct pharmacological properties .

Scientific Research Applications

Rosuvastatin Calcium (R,S,R)-Diastereomer has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of stereoselective synthesis and chiral catalysis.

    Biology: Research focuses on its effects on cellular cholesterol metabolism and its role in reducing oxidative stress.

    Medicine: Extensive studies are conducted on its efficacy in lowering cholesterol levels and reducing cardiovascular risk.

    Industry: It is used in the development of advanced drug delivery systems and formulations.

Mechanism of Action

Rosuvastatin Calcium (R,S,R)-Diastereomer exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis in the liver, resulting in lower blood cholesterol levels. The compound also increases the uptake of LDL cholesterol by liver cells, further reducing blood cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin Calcium
  • Simvastatin
  • Pravastatin Sodium
  • Lovastatin

Uniqueness

Rosuvastatin Calcium (R,S,R)-Diastereomer is unique due to its high potency and efficacy in lowering LDL cholesterol levels compared to other statins. It also has a favorable safety profile and a longer half-life, allowing for once-daily dosing .

Properties

Molecular Formula

C44H54CaF2N6O12S2

Molecular Weight

1001.1 g/mol

IUPAC Name

calcium;(3R,5S)-5-[(6R)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16-,18+;/m11./s1

InChI Key

UQQWYZLSCRXKDE-LSHMOSEISA-L

Isomeric SMILES

CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2]

Canonical SMILES

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2]

Origin of Product

United States

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